molecular formula C20H14Cl3N3 B3019554 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole CAS No. 338774-33-7

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole

Cat. No. B3019554
CAS RN: 338774-33-7
M. Wt: 402.7
InChI Key: ZUNHXRVUCLDTRE-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole (DCPMB) is a synthetic compound that has been used in scientific research for its potential applications in drug development. DCPMB is a substituted benzimidazole, a type of heterocyclic compound that is found in many biologically active molecules. It has been studied for its potential use as a ligand in drug development and has been found to be a useful tool in biochemical and physiological studies.

Scientific Research Applications

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole has been used in scientific research to study its potential applications in drug development. It has been studied as a ligand for binding to proteins and enzymes in biochemical and physiological studies. It has also been used to study the effects of different drugs on the body. In addition, 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole has been used to study the interactions between different drugs and their target proteins.

Mechanism Of Action

The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole is not fully understood. It is believed to act as a ligand, binding to proteins and enzymes in the body, and thus modulating their activity. It has been shown to bind to various proteins and enzymes, including those involved in the metabolism of drugs, and may thus be useful in drug development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole are not fully understood. However, it has been shown to bind to various proteins and enzymes, including those involved in the metabolism of drugs, and thus may be useful in drug development. In addition, it has been shown to modulate the activity of these proteins and enzymes, and thus may be useful in studying the effects of different drugs on the body.

Advantages And Limitations For Lab Experiments

The use of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and is relatively inexpensive. In addition, it is a stable compound, and thus can be stored for long periods of time. Furthermore, it can be used in a variety of experiments, including those involving the binding of proteins and enzymes.
However, there are also some limitations to the use of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very specific in its binding, and thus may not be suitable for certain experiments.

Future Directions

The use of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole in scientific research has the potential to lead to many new discoveries. It can be used to study the effects of different drugs on the body, as well as the interactions between different drugs and their target proteins. It can also be used to study the effects of different drugs on the metabolism of proteins and enzymes, and thus may be useful in developing new drugs. In addition, it can be used to study the effects of different drugs on the immune system, and thus may be useful in developing new treatments for various diseases. Finally, 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole can be used to study the effects of different drugs on the development of cancer, and thus may be useful in developing new treatments for cancer.

Synthesis Methods

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole is synthesized by the reaction of 2-chloro-3-pyridine-1-carbaldehyde with 4-methylbenzyl chloride in the presence of a base. This reaction is followed by a nucleophilic substitution of the chlorine atom with the dichloro-1H-1,3-benzimidazole. The reaction is carried out in a basic medium, such as sodium hydroxide. The resulting product is a white solid that can be isolated and purified by recrystallization.

properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3N3/c1-12-4-6-13(7-5-12)11-26-18-10-16(22)15(21)9-17(18)25-20(26)14-3-2-8-24-19(14)23/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNHXRVUCLDTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole

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